Regioisomeric Azepane Attachment: 5-Propyl-3-azepane vs. 3-Aryl-5-azepane Isoxazole Scaffolds
The compound 3-(azepan-2-yl)-5-propylisoxazole HCl features the azepane moiety at the 3-position of the isoxazole ring, with a propyl substituent at C5. The closest commercial analog, 5-(azepan-2-yl)-3-(2-fluorophenyl)isoxazole (CAS 947015-82-9), presents a reversed substitution pattern: azepane at C5 and a 2-fluorophenyl group at C3 . In the isoxazole azepine BET inhibitor series, it has been crystallographically established that the orientation of the seven-membered ring relative to the isoxazole dictates the KAc binding pocket complementarity; altering this regiochemistry leads to >100-fold loss in BRD4 BD1 affinity [1]. While compound-specific BRD4 data for the 5-propyl analog are not publicly disclosed, the regioisomeric distinction creates a non-interchangeable scaffold with distinct synthetic entry points for fragment elaboration .
| Evidence Dimension | Regioisomeric scaffold architecture: azepane position on isoxazole ring |
|---|---|
| Target Compound Data | 3-(azepan-2-yl)-5-propylisoxazole (azepane at isoxazole C3; C5 = propyl) |
| Comparator Or Baseline | 5-(azepan-2-yl)-3-(2-fluorophenyl)isoxazole (CAS 947015-82-9; azepane at isoxazole C5; C3 = 2-fluorophenyl) |
| Quantified Difference | Reversed azepane attachment position; >100-fold reported BRD4 BD1 affinity change observed for analogous regioisomeric pairs in isoxazole-azepine chemical series [1] |
| Conditions | Scaffold-level structural comparison; BRD4 affinity data derived from isoxazole azepine BET inhibitor series (ACS Med. Chem. Lett. 2013) |
Why This Matters
Regioisomeric reversal fundamentally alters the three-dimensional display of the azepane for target engagement or synthetic derivatization, making the compounds chemically and pharmacologically distinct despite apparent similarity.
- [1] Gehling, V. S., et al. (2013). Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors. ACS Medicinal Chemistry Letters, 4(9), 835–840. View Source
